PDHK1 Target Association: Database-Level Evidence Without Compound-Specific Potency Data
The DrugMap and Therapeutic Target Database (TTD) entries classify this compound among thiazole carboxamide derivatives reported as PDHK1 inhibitors in patent WO2012036974 and associated with PMID25684022 [1]. The database records indicate a mechanism of action (MOA) of PDHK1 inhibition and a disease indication of metastatic cancer/solid tumors [1]. However, the specific IC50, Ki, or cellular activity values for this exact compound (CAS 664999-78-4) are not reported in the database entries or in any publicly accessible literature retrieved in this search. Comparator data for other thiazole carboxamide derivatives within the same patent family (e.g., compound 7, reported as a selective PDK1 inhibitor with a unique DFG-out binding mode in separate publications [2]) are not directly comparable due to different core structures.
| Evidence Dimension | PDHK1 target engagement (database-level MOA annotation) |
|---|---|
| Target Compound Data | PDHK1 inhibitor (MOA annotation only; no quantitative Ki/IC50 available) |
| Comparator Or Baseline | Other thiazole carboxamide derivatives in WO2012036974 patent family (specific activities not publicly cross-referenced to CAS 664999-78-4) |
| Quantified Difference | Not calculable; quantitative data absent |
| Conditions | Database annotation derived from patent filings; no confirmatory biochemical assay data located |
Why This Matters
The PDHK1 association provides a plausible biological context for procurement, but the absence of compound-specific potency data means that functional equivalence to other PDHK1 inhibitors in the same patent family cannot be assumed.
- [1] DrugMap. Thiazole carboxamide derivative 28 (ID: DMGEIZV). Target: PDHK1 (PDK1_HUMAN). Disease: Metastatic cancer, Solid tumour/cancer. Status: Patented. Available at: https://drugmap.idrblab.net/data/drug/details/DMGEIZV (accessed May 2026). View Source
- [2] Deshmukh SV et al. Identification of an exquisitely selective PDK1 inhibitor (compound 7) that uniquely binds to the inactive kinase conformation (DFG-out). Cited in: PDK1 disruptors and modulators: a patent review. Expert Opin Ther Pat. 2015;25(3):307-318. PMID: 25684022. View Source
